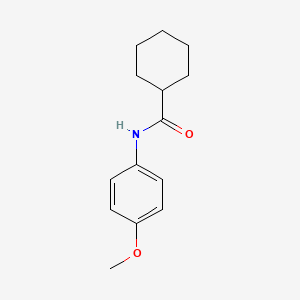

N-(4-methoxyphenyl)cyclohexanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-13-9-7-12(8-10-13)15-14(16)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXKKTIDKQKPNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Amide and Cyclohexanecarboxamide Chemistry Research

The study of N-(4-methoxyphenyl)cyclohexanecarboxamide is rooted in the extensive field of amide chemistry. The amide bond is a cornerstone of organic chemistry and biochemistry, famed for its stability and prevalence in peptides, proteins, and numerous synthetic polymers. In the context of smaller molecules, the amide functional group is a critical component in a vast array of pharmaceuticals and biologically active compounds.

The cyclohexanecarboxamide (B73365) scaffold, specifically, serves as a versatile starting point for chemical synthesis. ontosight.ai Researchers have explored derivatives of cyclohexanecarboxamide for a range of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The core structure, consisting of a cyclohexane (B81311) ring attached to a carboxamide group, allows for systematic modifications to probe structure-activity relationships.

A significant area of research involves the use of cyclohexanecarboxamides as precursors for more complex molecules. For instance, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which are a class of thioureas, have been synthesized from cyclohexanecarbonyl chloride and various primary amines. mdpi.comnih.gov These thiourea (B124793) derivatives are investigated for their potential as insecticides, fungicides, and herbicides, as well as for antitumor and antiviral bioactivities. mdpi.commdpi.com The synthesis of a thiourea derivative incorporating the N-(4-methoxyphenyl) group highlights the utility of this compound as a structural component in the generation of new chemical entities. mdpi.comnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₂ |

| Molecular Weight | 233.31 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2CCCCC2 |

| InChI Key | WQTIVOKLMLYFEH-UHFFFAOYSA-N |

| Compound Type | Aromatic Amide, Cyclohexane Derivative |

Significance in Contemporary Chemical and Biological Research

While dedicated research on N-(4-methoxyphenyl)cyclohexanecarboxamide itself is not extensive, its structural motifs are present in molecules that have demonstrated significant biological activity, underscoring its relevance. The N-(4-methoxyphenyl)amide portion, in particular, is a key feature in several compounds investigated for therapeutic potential.

For example, a simplified analogue of the anthelmintic drug albendazole, named N-(4-methoxyphenyl)pentanamide, has shown anthelmintic activity against the nematode Toxocara canis. nih.gov This finding suggests that the N-(4-methoxyphenyl)amide scaffold can be a crucial pharmacophore for antiparasitic activity. nih.gov

Furthermore, a more complex derivative, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, has been identified as a potent antitubulin agent that binds to the colchicine (B1669291) site on tubulin. nih.gov This compound exhibits powerful cytotoxic activity against a wide range of cancer cell lines, with GI₅₀ values in the nanomolar range, and can overcome clinically relevant drug resistance mechanisms. nih.gov The presence of the N-(4-methoxyphenyl) group in such a potent anticancer agent highlights its importance in the design of new therapeutic candidates.

The broader class of cyclohexanecarboxamide (B73365) derivatives is also being actively explored. Studies on novel hydrazone derivatives of 4-(4-chlorophenyl)-cyclohexane carboxylic acid have shown that these compounds can possess significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net This line of inquiry demonstrates the ongoing interest in the cyclohexane (B81311) ring as a core structure in the development of new anti-infective agents.

Table 2: Biological Activities of Structurally Related N-(4-methoxyphenyl) Amide Derivatives

| Compound Name | Activity Type | Key Research Finding | Citation |

|---|---|---|---|

| (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride | Antitubulin, Anticancer | Acts as a potent microtubule depolymerizing agent with nanomolar cytotoxicity against cancer cells. | nih.gov |

| N-(4-methoxyphenyl)pentanamide | Anthelmintic | Demonstrated in vitro activity against the nematode Toxocara canis, similar to the drug albendazole. | nih.gov |

| N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives | Antifungal, Antiviral, Antitumor | This class of thiourea (B124793) derivatives, which can include a 4-methoxyphenyl (B3050149) group, is explored for a wide range of bioactivities. | mdpi.com |

Overview of Key Research Avenues and Methodologies Applied

Established Synthetic Pathways for this compound

Established methods for forming the amide bond in this compound typically rely on the coupling of a cyclohexanecarboxylic acid derivative with 4-methoxyaniline (p-anisidine).

Conventional amidation involves the direct reaction of an activated carboxylic acid derivative with an amine. The most common approach is the Schotten-Baumann reaction, which utilizes an acyl chloride and an amine in the presence of a base. For the synthesis of this compound, this involves reacting cyclohexanecarbonyl chloride with 4-methoxyaniline. The reaction is typically performed in an inert solvent with a base to neutralize the hydrochloric acid byproduct.

Alternatively, the carboxylic acid itself can be used directly with the amine in the presence of a coupling agent. Dicyclohexylcarbodiimide (DCC) is a classic reagent for this purpose. khanacademy.orgyoutube.com It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. youtube.com The primary drawback of this method is the formation of dicyclohexylurea (DCU) as a byproduct, which can be difficult to remove from the desired product.

| Method | Reactants | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride Method (Schotten-Baumann) | Cyclohexanecarbonyl chloride, 4-Methoxyaniline | Inert solvent (e.g., CH₂Cl₂), Base (e.g., Pyridine, Triethylamine) | High reactivity, generally good yields. | Acyl chloride may be moisture-sensitive; generates HCl byproduct. |

| DCC Coupling | Cyclohexanecarboxylic acid, 4-Methoxyaniline | Dicyclohexylcarbodiimide (DCC), Solvent (e.g., THF, CH₂Cl₂) | Uses the carboxylic acid directly; mild conditions. | Forms insoluble dicyclohexylurea (DCU) byproduct which can complicate purification. youtube.com |

The synthesis of this compound can also be integrated into a multi-step sequence, which is crucial when starting from basic, readily available chemical feedstocks. nih.govlibretexts.org The design of such a pathway requires careful consideration of the order of reactions to ensure correct regiochemistry and functional group compatibility. lumenlearning.com

A plausible retrosynthetic analysis for the target compound could start by disconnecting the amide bond, leading back to cyclohexanecarboxylic acid and 4-methoxyaniline. These precursors can be traced back to even simpler starting materials like cyclohexane (B81311) and benzene.

A potential forward synthesis could be:

Friedel-Crafts Acylation of Benzene: Benzene can be acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form acetophenone.

Nitration: Acetophenone is then nitrated using a mixture of nitric acid and sulfuric acid. The acetyl group is a meta-director, leading to 3-nitroacetophenone.

Reduction of Ketone and Nitro Group: The ketone can be reduced to an ethyl group (e.g., via Clemmensen or Wolff-Kishner reduction), and the nitro group can be reduced to an amine (e.g., using Sn/HCl or catalytic hydrogenation). The order of these steps is critical. lumenlearning.com To obtain the desired 4-substituted pattern, one might first protect the ketone, reduce the nitro group, introduce the methoxy (B1213986) group (e.g., via diazotization followed by reaction with methanol), deprotect the ketone, and then perform a Baeyer-Villiger oxidation to form an ester, which is then hydrolyzed and etherified to yield 4-methoxyaniline. A more direct, albeit less common, route might involve starting with anisole (B1667542) (methoxybenzene).

Amidation: Finally, the synthesized 4-methoxyaniline is coupled with cyclohexanecarboxylic acid or its chloride derivative as described in section 2.1.1.

Exploration of Alternative and Green Synthesis Routes

Modern synthetic chemistry emphasizes the development of more sustainable and efficient catalytic methods.

Transition metal catalysis offers powerful alternatives for amide bond formation, often under milder conditions than classical methods.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for carbonylation reactions. researchgate.netnih.gov A potential route to this compound could involve the palladium-catalyzed carbonylation of cyclohexyl iodide or bromide in the presence of carbon monoxide and 4-methoxyaniline. nih.gov This process forms the acyl group and the amide bond in a single step.

Copper-Catalyzed Reactions: Copper-catalyzed Ullmann-type coupling reactions have emerged as a cost-effective method for C-N bond formation. nih.gov The coupling of cyclohexanecarboxylic acid with 4-methoxyaniline could potentially be achieved using a copper catalyst, often in the presence of a specific ligand like an amino acid, to facilitate the reaction at lower temperatures than traditional Ullmann conditions. nih.gov

| Catalyst System | Proposed Reactants | Reaction Type | Potential Advantages |

|---|---|---|---|

| Palladium/Phosphine Ligand | Cyclohexyl halide, 4-Methoxyaniline, Carbon Monoxide | Aminocarbonylation researchgate.netnih.gov | Convergent synthesis from readily available halides. |

| Copper(I) or (II)/Ligand (e.g., L-proline) | Cyclohexanecarboxylic acid, 4-Methoxyaniline | Ullmann-Type Amidation nih.gov | Uses a less expensive metal catalyst; avoids pre-activation of the carboxylic acid. |

Visible-light photoredox catalysis has become a prominent green chemistry tool, enabling radical-based transformations under exceptionally mild conditions. This strategy can be applied to amide synthesis. A possible photoredox pathway is a Minisci-type reaction. rsc.org In this scenario, a cyclohexyl radical could be generated from a suitable precursor like cyclohexane itself or cyclohexanecarboxylic acid (via decarboxylation) using a photocatalyst and light. nih.gov This radical could then be trapped by an appropriate nitrogen-containing electrophile derived from 4-methoxyaniline, such as an isocyanate or a related species, to form the C-N bond and subsequently the final amide product. Such methods avoid the use of stoichiometric activating agents and often proceed at room temperature. researchgate.net

Derivatization Strategies of the Cyclohexanecarboxamide (B73365) Core

The this compound structure possesses two main sites for further chemical modification: the cyclohexyl ring and the aromatic ring. Focusing on the cyclohexanecarboxamide core, the saturated cyclohexane ring can be functionalized, although this is often more challenging than modifying the aromatic ring.

Free-Radical Halogenation: The C-H bonds on the cyclohexane ring can be substituted with halogens (e.g., bromine or chlorine) via a free-radical mechanism, typically initiated by UV light or a radical initiator. mt.comyoutube.com This introduces a handle for further nucleophilic substitution reactions, allowing the introduction of groups like hydroxyls, azides, or cyanides. The selectivity of this reaction can be low, potentially leading to a mixture of isomers.

C-H Oxidation: Directed or non-directed oxidation can introduce hydroxyl or carbonyl groups onto the cyclohexane ring. While direct C-H oxidation of unactivated alkanes is difficult, certain catalytic systems (e.g., using iron or ruthenium catalysts) can achieve this. The resulting cyclohexanone (B45756) or cyclohexanol (B46403) derivatives could then be used in a variety of subsequent transformations.

Modifications via the Amide N-H: The amide nitrogen itself can be alkylated or acylated, although this would modify the core structure away from a secondary amide.

These derivatization strategies allow for the synthesis of a library of related compounds, which is a common practice in fields like medicinal chemistry to explore structure-activity relationships.

Substitutions on the Cyclohexane Ring

Modifications to the cyclohexane ring are crucial for exploring the impact of steric bulk and conformational changes. Synthetic strategies in this area often begin with substituted cyclohexanecarboxylic acids or their corresponding acid chlorides.

Recent research has demonstrated the diastereoselective synthesis of highly functionalized cyclohexanones, which can serve as precursors to substituted cyclohexanecarboxylic acids. For instance, a cascade inter–intramolecular double Michael addition strategy using curcumins and arylidenemalonates, catalyzed by aqueous potassium hydroxide (B78521) with a phase transfer catalyst, has been reported to produce highly substituted cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov These cyclohexanone derivatives can then be further manipulated to introduce the desired carboxamide functionality.

Another approach involves the functionalization of pre-existing cyclohexadiene systems. Intramolecular nucleophilic dearomatization-electrophilic alkylation reactions of N-alkyl-N-benzyldiphenylphosphinamide anions have been shown to generate functionalized 1,4-cyclohexadienes with high regio- and diastereoselectivity. nih.gov These intermediates offer a pathway to substituted cyclohexane rings that can be incorporated into the target carboxamide structure.

Modifications of the Phenyl Moiety

Altering the substitution pattern on the phenyl ring allows for the fine-tuning of electronic and lipophilic properties. Standard aromatic substitution reactions can be employed on precursors to 4-methoxyaniline or on the final this compound molecule, where feasible.

A prevalent method for introducing diversity at the phenyl ring is through cross-coupling reactions. For example, the Suzuki-Miyaura cross-coupling reaction has been successfully used to arylate N-(4-bromophenyl)furan-2-carboxamide, demonstrating the feasibility of attaching various aryl and heteroaryl groups to the phenyl ring of a carboxamide scaffold. mdpi.com This methodology can be adapted to N-(halophenyl)cyclohexanecarboxamides to generate a wide array of derivatives with different substituents on the phenyl moiety.

The development of a scalable synthesis for 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine highlights the use of Suzuki-Miyaura reactions in building complex structures containing the 4-methoxyphenyl (B3050149) group. sci-hub.se This underscores the utility of such cross-coupling strategies in modifying the aromatic portion of the target molecule.

Introduction of Heterocyclic and Bioisosteric Substituents

The incorporation of heterocyclic rings and bioisosteric replacements is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity.

Heterocyclic Substituents:

The synthesis of molecules where the phenyl ring of this compound is replaced by a heterocyclic ring, or where a heterocycle is appended, has been explored. For instance, research on 1,3,4-thiadiazoles has shown that a 3-methoxyphenylamino group can be incorporated into this heterocyclic system. mdpi.com The synthetic route involves the reaction of 3-methoxyphenyl (B12655295) isothiocyanate with appropriate hydrazides, followed by cyclization. This general strategy can be applied to generate analogs where the phenyl ring is replaced by or carries a thiadiazole moiety.

Furthermore, the synthesis of substituted nitrogen heterocycles from polyhalonitrobutadienes provides a versatile platform for creating a wide range of heterocyclic structures that could be coupled with a cyclohexanecarboxamide moiety. nih.gov

Bioisosteric Substituents:

Bioisosteric replacement of the methoxy group or the entire phenyl ring can lead to derivatives with altered metabolic stability and receptor interaction profiles. A study on a simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, demonstrates the concept of molecular simplification where parts of a molecule are replaced to improve properties. nih.gov While not directly modifying the cyclohexane ring, this highlights the principle of structural modification that can be applied to the this compound scaffold.

Stereochemical Control in Synthesis

The presence of stereocenters in the cyclohexane ring necessitates the development of stereoselective synthetic methods to access specific diastereomers and enantiomers, as different stereoisomers can exhibit distinct biological activities.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. Research on the synthesis of highly substituted cyclohexanones has shown that cascade reactions can proceed with complete diastereoselectivity in many cases. beilstein-journals.orgnih.gov The stereochemistry of the resulting cyclohexanone can be carried through subsequent synthetic steps to afford diastereomerically pure this compound derivatives.

Similarly, the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters via a tandem reduction-reductive amination reaction demonstrates a method to control the cis- or trans-relationship of substituents on a six-membered ring. nih.gov This type of stereocontrol is directly applicable to the synthesis of substituted cyclohexanecarboxamides.

A plausible reaction mechanism for the diastereoselective formation of substituted cyclohexanes often involves controlling the approach of a reactant to a cyclic intermediate, where steric hindrance directs the formation of one diastereomer over the other.

Single-Crystal X-ray Diffraction Analysis

Disorder and Occupancy Refinement in Crystal Structures

In single-crystal X-ray diffraction analysis, disorder refers to the phenomenon where a molecule or a part of it occupies more than one position in the crystal lattice. This can involve the entire molecule or flexible components, such as a cyclohexane ring, which can adopt multiple conformations (e.g., chair, boat, twist-boat).

The refinement of a crystal structure model involving disorder requires assigning fractional occupancies to the atoms in different positions. The sum of these occupancies for a disordered group must equal one. For instance, in related cyclohexanecarboxamide derivatives, the cyclohexane ring has been observed to be disordered over two distinct orientations. In such cases, refinement involves defining the geometry of both components and adjusting their relative occupancies until the model best fits the experimental diffraction data. This process is crucial for achieving an accurate final structural model, including precise bond lengths and angles.

However, no specific studies detailing disorder or occupancy refinement for the crystal structure of this compound were identified.

Conformational Polymorphism Studies

Conformational polymorphism is the existence of a single compound in different crystalline forms (polymorphs) that arise from the crystallization of different molecular conformations. This phenomenon is of significant interest in the pharmaceutical and materials sciences, as different polymorphs can exhibit distinct physical properties, including solubility, stability, and melting point.

The identification of polymorphs typically involves crystallizing a compound under a wide range of conditions and analyzing the resulting solids using techniques such as X-ray powder diffraction (XRPD), single-crystal X-ray diffraction, and thermal analysis (e.g., Differential Scanning Calorimetry - DSC). Each polymorphic form will produce a unique diffraction pattern and exhibit distinct thermal behavior.

For analogous N-aryl amide compounds, researchers have successfully identified and characterized multiple polymorphic forms, detailing differences in molecular conformation (e.g., torsion angles), intermolecular interactions (like hydrogen bonding), and crystal packing. Despite the existence of these studies on related molecules, there is no available research that identifies or characterizes polymorphic forms of this compound.

The formation of a specific polymorph is highly dependent on the crystallization conditions. Key parameters that can be controlled to selectively crystallize a desired form include:

Solvent: The polarity, hydrogen-bonding capability, and viscosity of the solvent can influence which molecular conformation is favored and how molecules pack in the crystal lattice.

Temperature: Crystallization temperature and subsequent cooling rates can determine whether a thermodynamically stable or a metastable polymorph is formed.

Supersaturation: The level of supersaturation at which nucleation occurs can direct the crystallization towards a specific form.

Additives: The presence of impurities or specifically chosen additives can inhibit the growth of one polymorph while promoting another.

Systematic screening of these conditions is essential for discovering and controlling polymorphism. For this compound, no studies have been published that investigate the influence of different crystallization conditions on its solid-state form.

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive tools for differentiating polymorphs. Since polymorphs have different crystal lattices and often different molecular conformations, their vibrational modes will differ. These differences are manifested as shifts in peak positions, changes in peak intensities, or the appearance/disappearance of peaks in their respective spectra.

Specifically, the regions corresponding to N-H stretching, C=O (Amide I) stretching, and N-H bending (Amide II) are particularly sensitive to changes in hydrogen bonding and conformation, making them valuable for distinguishing between polymorphs. While this is a standard method for polymorph differentiation, no spectroscopic data has been published to distinguish hypothetical polymorphs of this compound.

Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

The initial step in a molecular docking study of N-(4-methoxyphenyl)cyclohexanecarboxamide would involve identifying a relevant protein target. Given the structural similarities to other known biologically active molecules, potential targets could include enzymes or receptors involved in various signaling pathways. Once a target protein is selected, its three-dimensional structure, often obtained from a repository like the Protein Data Bank (PDB), is used.

Computational algorithms would then be employed to identify potential binding pockets on the protein's surface. These pockets are cavities or grooves that can accommodate a ligand. The this compound molecule would then be virtually "docked" into these pockets. The analysis would focus on identifying key interactions between the ligand and the amino acid residues of the protein's active site. These interactions can include:

Hydrogen Bonds: The amide group (-CONH-) in this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). The methoxy (B1213986) group (-OCH3) also provides a hydrogen bond acceptor. These groups could form hydrogen bonds with polar amino acid residues like serine, threonine, or asparagine in the binding pocket.

Hydrophobic Interactions: The cyclohexyl and phenyl rings are nonpolar and would likely engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine.

π-π Stacking: The aromatic phenyl ring could interact with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan through π-π stacking interactions.

After generating various possible binding poses, a scoring function is used to estimate the binding affinity for each pose. Scoring functions are mathematical models that approximate the free energy of binding. A lower (more negative) score generally indicates a more favorable binding interaction.

The binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), can be predicted from these scores. These predictions help in ranking different compounds or different binding poses of the same compound. For this compound, a low predicted binding affinity for a particular protein target would suggest it could be a potent modulator of that protein's function.

A hypothetical data table for the binding affinity of this compound with a potential protein target is presented below.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase A | -8.5 | ASP 145, LYS 72 | Hydrogen Bond |

| LEU 120, VAL 80 | Hydrophobic | ||

| PHE 140 | π-π Stacking | ||

| Hypothetical GPCR B | -7.9 | ASN 210 | Hydrogen Bond |

| ILE 150, ALA 154 | Hydrophobic |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict various molecular properties with high accuracy.

A DFT study of this compound would begin with a geometry optimization. This process determines the lowest energy conformation of the molecule, providing information on bond lengths, bond angles, and dihedral angles. For instance, the conformation of the cyclohexyl ring (chair, boat, or twist-boat) and the relative orientation of the phenyl and cyclohexyl groups would be determined.

Once the geometry is optimized, electronic structure calculations can be performed to understand the distribution of electrons within the molecule. This includes generating electron density maps and calculating molecular electrostatic potential (MEP) maps. The MEP map would highlight the electron-rich (negative potential, likely around the carbonyl oxygen and methoxy oxygen) and electron-poor (positive potential, likely around the amide hydrogen) regions of the molecule, which are crucial for understanding intermolecular interactions.

Vibrational frequency analysis can be performed on the optimized geometry of this compound. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra.

By comparing the calculated vibrational frequencies with experimentally obtained spectra, one can confirm the molecular structure and the accuracy of the computational model. Specific vibrational modes, such as the C=O stretch of the amide, the N-H stretch, and the C-H stretches of the aromatic and aliphatic rings, can be assigned to specific peaks in the spectrum.

A hypothetical table correlating calculated and experimental vibrational frequencies is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3350 | 3345 |

| C=O Stretch | 1650 | 1645 |

| Aromatic C-H Stretch | 3050 | 3048 |

| Aliphatic C-H Stretch | 2930 | 2928 |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is likely to be located on the electron-rich methoxy-substituted phenyl ring, while the LUMO might be centered on the amide group. A small HOMO-LUMO gap would suggest that the molecule is more reactive. These calculations provide insights into the molecule's reactivity in chemical reactions and its potential to interact with biological macromolecules.

A hypothetical FMO data table for this compound is provided below.

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or property-based descriptors of a series of compounds with their biological activities. These models are pivotal for understanding the chemical features that govern a molecule's mechanism of action and for predicting the activity of novel, unsynthesized analogs.

The development of robust QSAR models is a cornerstone of modern drug design. For a series of analogs of this compound, both 2D and 3D-QSAR approaches can yield significant insights.

2D-QSAR models utilize descriptors that can be calculated from the 2D representation of a molecule, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. While computationally less intensive, they provide a foundational understanding of the structure-activity landscape.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed, three-dimensional perspective. nih.govnih.gov These techniques require the alignment of the series of molecules and calculate steric and electrostatic fields around them.

CoMFA (Comparative Molecular Field Analysis): This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields of the aligned molecules at various grid points. nih.gov The resulting field values are then used as independent variables in a partial least squares (PLS) regression analysis to build a QSAR model. The output is often visualized as contour maps, highlighting regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govmdpi.com This provides a more comprehensive picture of the molecular properties influencing biological activity. CoMSIA generally produces more interpretable contour maps due to the use of a Gaussian function which avoids the singularities present in the CoMFA potential energy functions. nih.gov

For a hypothetical series of this compound analogs, a 3D-QSAR study would involve aligning the molecules, typically by superimposing a common substructure like the cyclohexanecarboxamide (B73365) core. The resulting models would reveal key structural requirements for activity. For instance, a CoMFA map might indicate that bulky substituents on the cyclohexane (B81311) ring are detrimental to activity, while a CoMSIA map could highlight the importance of a hydrogen bond donor at a specific position on the methoxyphenyl ring. The statistical robustness of these models is typically validated using a test set of compounds that were not used in the model's development. nih.gov

The ultimate goal of a QSAR study is to establish a statistically significant correlation between structural descriptors and the mechanistic activity of the compounds. The descriptors used can be broadly categorized as follows:

| Descriptor Category | Examples | Relevance to this compound |

| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | The electron-donating methoxy group and the polar amide linkage significantly influence the electronic properties. |

| Steric | Molecular volume, Surface area, Molar refractivity | The size and shape of the cyclohexane and phenyl rings are critical for receptor binding. |

| Hydrophobic | LogP, Hydrophobic field contributions | The overall lipophilicity of the molecule affects its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. |

| Topological | Connectivity indices, Shape indices | These descriptors quantify the branching and overall shape of the molecule. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | The amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), which are often crucial for ligand-protein interactions. |

By correlating these descriptors with biological data (e.g., IC50 or EC50 values) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a predictive QSAR model can be generated. For this compound and its analogs, such a model could elucidate the precise structural features that drive its biological mechanism.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time. dntb.gov.uaphyschemres.org This is particularly valuable for understanding how a ligand like this compound behaves in a biological environment.

MD simulations in an explicit solvent (e.g., water) can reveal the conformational preferences and flexibility of this compound in an aqueous environment. Key insights that can be gained include:

Predominant Conformations: The simulation can identify the most stable conformations of the cyclohexane ring (chair, boat, or twist-boat) and the relative orientation of the methoxyphenyl and cyclohexanecarboxamide moieties. It is highly probable that the cyclohexane ring will predominantly adopt a chair conformation. researchgate.netresearchgate.net

Flexibility of Moieties: The degree of rotational freedom around the amide bond and the single bonds connecting the rings can be assessed. This flexibility can be crucial for the molecule to adopt the correct conformation for binding to a target.

Solvent Interactions: The simulation can show how water molecules interact with the polar parts of the molecule, such as the methoxy and amide groups, which can influence its solubility and conformational stability.

If a protein target for this compound is known or has been proposed, MD simulations of the ligand-protein complex can provide a wealth of information about the binding process. rsc.orgnih.gov

Binding Pose Stability: Starting from a docked pose, an MD simulation can assess the stability of the ligand in the binding pocket. A stable binding mode is characterized by small root-mean-square deviation (RMSD) values for the ligand over the course of the simulation. physchemres.org

Key Intermolecular Interactions: The simulation trajectory can be analyzed to identify the specific amino acid residues that form persistent hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. chemrxiv.org This can confirm or refine hypotheses about the key interactions responsible for binding affinity.

Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to the MD trajectory to estimate the binding free energy of the ligand, providing a theoretical prediction of its binding affinity.

Conformational Preference and Rotational Barrier Analysis

A detailed understanding of the conformational landscape of this compound is fundamental to understanding its structure-activity relationship.

The cyclohexane ring is expected to exist predominantly in a chair conformation to minimize angle and torsional strain. utdallas.edusapub.org The bulky N-(4-methoxyphenyl)carboxamide substituent will preferentially occupy an equatorial position to avoid steric clashes (1,3-diaxial interactions) that would occur in an axial position. sapub.org

A critical aspect of the molecule's conformation is the rotation around the various single bonds. Quantum mechanical calculations can be employed to determine the energy barriers for these rotations.

| Rotatable Bond | Description | Expected Rotational Barrier | Significance |

| Amide C-N bond | Rotation around the amide bond is restricted due to the partial double bond character. | High | This restriction leads to the existence of cis and trans amide conformers, with the trans conformer being significantly more stable in most cases. |

| Cyclohexyl-Carbonyl bond | Rotation of the cyclohexyl group relative to the carbonyl. | Moderate | This rotation determines the orientation of the cyclohexane ring with respect to the rest of the molecule. |

| Phenyl-Nitrogen bond | Rotation of the phenyl ring relative to the amide nitrogen. | Moderate | Steric hindrance between the ortho-hydrogens of the phenyl ring and the amide group can influence the preferred dihedral angle. |

| Methoxy C-O bond | Rotation of the methyl group of the methoxy substituent. | Low | This rotation is generally fast at room temperature. |

Gas-Phase Conformational Isomerism

The study of gas-phase conformational isomerism focuses on the different spatial arrangements a molecule can adopt in the absence of solvent effects. For a molecule like this compound, this would involve the various orientations of the 4-methoxyphenyl (B3050149) group relative to the cyclohexanecarboxamide moiety. Key rotational bonds, such as the amide bond and the bonds connecting the rings to the amide linker, would dictate the landscape of possible conformers.

A systematic computational analysis would typically involve rotating these key dihedral angles and calculating the corresponding energy to identify low-energy, stable conformers. However, specific data from such theoretical studies on this compound, which would populate a data table of conformers and their relative energies, has not been reported in the surveyed scientific literature.

Energy Landscape Exploration

The energy landscape of a molecule provides a comprehensive map of its potential energy as a function of its atomic coordinates. Exploring this landscape is crucial for understanding the molecule's flexibility, reactivity, and thermodynamic properties. Methods like potential energy surface (PES) scans are employed to navigate this landscape and identify energy minima, corresponding to stable conformers, and transition states, which are the energy barriers between conformers.

A detailed energy landscape exploration for this compound would reveal the energetic pathways for conformational changes. This would involve complex calculations to map out the multi-dimensional energy surface. As with conformational isomerism, dedicated research detailing the energy landscape of this specific compound, including data on energy barriers and transition state geometries, is not currently available in the public domain.

Mechanistic Biological Studies in Vitro Focus

Enzyme Inhibition Mechanisms (In Vitro)

Active Site Mapping and Mechanistic Inhibition Type (Competitive, Non-Competitive, Uncompetitive)

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the potential biological activities and mechanisms of action of N-(4-methoxyphenyl)cyclohexanecarboxamide.

Structure-Activity Relationships at the Molecular Level (SAR)

The structure-activity relationship (SAR) of this compound is crucial for understanding its biological activity. The key structural features include the cyclohexanecarboxamide (B73365) core, the N-linked 4-methoxyphenyl (B3050149) group, and the amide linker.

Elucidation of Key Pharmacophoric Features

The pharmacophore of this compound is defined by the spatial arrangement of its key functional groups. The cyclohexane (B81311) ring, typically adopting a stable chair conformation, provides a rigid scaffold that influences the orientation of the other parts of the molecule. researchgate.netrsc.org The amide linkage is a critical feature, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. This amide moiety is often nearly coplanar with the attached phenyl ring. rsc.org

The 4-methoxyphenyl group is another essential component of the pharmacophore. The methoxy (B1213986) group at the para position of the phenyl ring can significantly influence the electronic properties of the aromatic system and its interactions with biological targets. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, and the methyl group can engage in hydrophobic interactions. The planarity of the phenyl ring allows for potential π-π stacking interactions with aromatic residues in a protein's binding site. rsc.org

In a closely related analog, N-((4-methoxyphenyl)carbamothioyl)cyclohexanecarboxamide, X-ray crystallography revealed that the cyclohexane ring adopts a chair conformation. researchgate.net The dihedral angle between the methoxyphenyl and cyclohexane rings can vary, suggesting some conformational flexibility which might be important for binding to different biological targets. researchgate.net

Interactive Data Table: Key Pharmacophoric Features of this compound and Related Analogs

| Feature | Description | Potential Interactions | Source |

| Cyclohexane Ring | Adopts a stable chair conformation, providing a rigid scaffold. | Hydrophobic interactions. | researchgate.netrsc.org |

| Amide Linker (-CONH-) | The carbonyl oxygen is a hydrogen bond acceptor, and the N-H group is a hydrogen bond donor. Often nearly coplanar with the phenyl ring. | Hydrogen bonding. | rsc.org |

| 4-Methoxyphenyl Group | The methoxy group influences electronic properties. The phenyl ring allows for π-π stacking. | Hydrogen bonding (methoxy oxygen), hydrophobic interactions (methyl group), π-π stacking. | rsc.org |

| Conformational Flexibility | The dihedral angle between the methoxyphenyl and cyclohexane rings can vary. | May allow for induced fit to different biological targets. | researchgate.net |

Influence of Substituent Effects on Molecular Interactions

Substituents on both the cyclohexyl and the phenyl rings can significantly modulate the molecular interactions and biological activity of this compound.

Furthermore, the substitution pattern on the phenyl ring of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs was shown to be critical for their inhibitory activity on the Keap1-Nrf2 protein-protein interaction. nih.gov While electron-withdrawing groups like trifluoromethyl and bromo resulted in a reduction in binding affinity, a methoxy group was found to be favorable for activity in some related series. nih.gov This suggests that the electronic nature of the substituent on the phenyl ring is a key determinant of molecular interactions.

In the context of this compound, the methoxy group likely enhances binding affinity through favorable electronic and steric interactions within the target protein's binding site. Altering or replacing this group would be expected to have a significant impact on the compound's biological profile.

Interactive Data Table: Influence of Substituents on Related N-Aryl Compounds

| Compound Series | Substituent Effect on Phenyl Ring | Impact on Biological Activity | Source |

| N-Aryl Iminochromenes | Varied substituents and positions | Crucial for COX enzyme inhibition | rsc.org |

| 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids | Electron-withdrawing groups (e.g., -CF3, -Br) | Reduced binding affinity to Keap1 | nih.gov |

| 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids | Methoxy group | Favorable for activity in some analogs | nih.gov |

Molecular Interaction with Biomolecules (Excluding Whole Cell/Organismal Responses)

Protein-Ligand Complex Formation and Dissociation

While direct experimental data on the formation and dissociation of a protein complex with this compound is not extensively documented in publicly available literature, insights can be drawn from computational studies and data on analogous compounds.

Molecular docking studies performed on the closely related N-((4-methoxyphenyl)carbamothioyl)cyclohexanecarboxamide have shown that this class of compounds can bind effectively within the active site of proteins. researchgate.net These in silico models suggest that the molecule orients itself to form key interactions with amino acid residues. The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions. researchgate.net The methoxyphenyl moiety can engage in van der Waals interactions and potentially π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The cyclohexane ring often fits into a hydrophobic pocket of the protein.

The stability of the protein-ligand complex, and therefore the rates of formation and dissociation, would be governed by the sum of these interactions. The presence of the methoxy group, capable of forming hydrogen bonds, likely contributes to a more stable complex compared to an unsubstituted phenyl ring.

Influence on Biochemical Pathways (In Vitro)

The influence of this compound on biochemical pathways in vitro can be inferred from studies on structurally similar molecules. For example, N-aryl iminochromenes have been identified as inhibitors of cyclooxygenase (COX) enzymes. rsc.org Their mechanism of inhibition is thought to involve π-π stacking interactions between the chromene-phenyl scaffold and aromatic residues within the active site of the COX enzymes. rsc.org Given the structural similarity, it is plausible that this compound could also modulate the activity of enzymes with aromatic-rich binding sites.

Furthermore, studies on inhibitors of the Keap1-Nrf2 protein-protein interaction have highlighted the importance of the N-aryl amide scaffold. nih.gov Compounds in this class have been shown to disrupt the interaction between Keap1 and Nrf2, leading to the activation of the Nrf2 signaling pathway and the expression of downstream antioxidant genes. While the core scaffold in these studies is different, the principle of an N-aryl amide interfering with a protein-protein interaction is relevant.

These examples suggest that this compound has the potential to influence various biochemical pathways by directly interacting with key proteins such as enzymes or components of signaling cascades. The specific pathway targeted would depend on the protein to which the compound binds with the highest affinity.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity and Stereoisomer Analysis

Chromatography is a cornerstone for the separation, identification, and quantification of N-(4-methoxyphenyl)cyclohexanecarboxamide and its related substances. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques, each offering distinct advantages for purity assessment and the analysis of different types of impurities.

High-performance liquid chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds. researchgate.netasianjpr.com The development of a robust HPLC method is a systematic process that depends on the physicochemical properties of the analyte, such as its chemical structure, polarity, solubility, and pKa values. researchgate.net

A typical approach for a molecule like this compound would involve reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. The presence of both a hydrophobic cyclohexyl group and a polar amide linkage, along with the methoxyphenyl group, makes it well-suited for this separation mode.

Method Development Key Steps:

Column Selection: A C18 or C8 column is a common starting point for RP-HPLC, offering good retention and separation for a wide range of molecules. For potentially faster analysis, columns with smaller particle sizes (e.g., sub-2-μm for UPLC) can be employed, which provides higher efficiency and resolution. googleapis.com

Mobile Phase Selection: The mobile phase typically consists of a mixture of water (often with a buffer to control pH) and an organic solvent like acetonitrile or methanol. gyanvihar.org Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of the main compound from all potential impurities within a reasonable timeframe. gyanvihar.org

Detector Selection: Given the presence of the methoxyphenyl chromophore, a UV-Visible detector is the most common and practical choice. asianjpr.com A Photodiode Array (PDA) detector is particularly advantageous as it can acquire the entire UV spectrum for each peak, which aids in peak identification and purity assessment. gyanvihar.org

Method Validation: Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. researchgate.net Validation demonstrates the method's reliability through the assessment of several key parameters.

Table 1: HPLC Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants. | Peak purity analysis, resolution > 2 between adjacent peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | The closeness of test results to the true value, often determined by spike/recovery studies. | 98-102% recovery for the active pharmaceutical ingredient (API). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability and intermediate precision levels. | Relative Standard Deviation (RSD) ≤ 2%. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, pH, temperature, etc. |

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. unr.edu.ar For a relatively non-volatile and thermally labile compound like this compound, direct analysis by GC can be challenging. Amides can exhibit poor peak shape or decompose at the high temperatures required for volatilization.

To overcome these limitations, derivatization is often employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For amides, a common approach is silylation, which replaces the active hydrogen on the nitrogen atom with a trimethylsilyl (TMS) group.

Alternatively, recent advancements have shown that using shorter analytical columns can reduce the residence time of the analyte in the heated column, thereby minimizing thermal degradation and sometimes allowing for the analysis of non-derivatized, thermally labile compounds. nih.govunb.br

When coupled with a mass spectrometer (GC-MS), this technique becomes a potent tool for the identification of unknown impurities. nih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, which can be used for structural elucidation and identification by comparing them to spectral libraries. researchgate.netrjptonline.org

Table 2: Typical GC-MS Parameters for Analysis of Derivatized Analytes

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample. |

| Column | Fused silica capillary column (e.g., 5% Phenyl Methylpolysiloxane) | The stationary phase separates compounds based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Mobile phase that carries the analyte through the column. |

| Oven Program | Temperature gradient (e.g., start at 100°C, ramp to 300°C) | Allows for the separation of compounds with a wide range of boiling points. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for compound identification. |

| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that creates reproducible fragmentation patterns for library matching. |

Spectroscopic Techniques for Quantitative Research

Spectroscopic techniques are indispensable for the quantitative analysis and structural characterization of this compound. These methods rely on the interaction of electromagnetic radiation with the molecule to provide information about its concentration, structure, and the presence of impurities.

Ultraviolet-Visible (UV/Vis) spectroscopy is a simple, rapid, and cost-effective method for the quantitative determination of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. amhsr.org this compound possesses a substituted benzene ring (a chromophore), which makes it suitable for analysis by UV spectroscopy.

The quantitative analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. thieme-connect.de

To determine the concentration of a solution of this compound, a calibration curve is first prepared. This involves measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax is identified by scanning a solution of the compound across a range of UV wavelengths. A plot of absorbance versus concentration should yield a straight line, the equation of which can then be used to determine the concentration of unknown samples. ekb.eg

Table 3: Example Calibration Data for UV/Vis Spectroscopic Analysis

| Standard Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.448 |

| 8.0 | 0.601 |

Note: Data is hypothetical and for illustrative purposes.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for impurity profiling, providing information on the molecular weight and elemental composition of unknown impurities. unr.edu.ar When coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS), it allows for the separation and identification of trace-level impurities that may be present in the final product or arise during synthesis. unr.edu.ar

Impurity profiling is essential for ensuring the quality and safety of pharmaceutical substances. unr.edu.ar MS can detect and help identify various types of impurities, including:

Starting materials and reagents from the synthesis.

Intermediates that were not fully reacted.

By-products formed from side reactions.

Degradation products formed during storage.

Furthermore, MS is an invaluable tool for reaction monitoring. By analyzing small aliquots of a reaction mixture over time, chemists can track the consumption of reactants and the formation of products and intermediates. This real-time information allows for the optimization of reaction conditions, such as temperature, time, and catalyst loading, to maximize yield and minimize impurity formation.

Advanced Analytical Techniques for Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its stability, solubility, and bioavailability. Therefore, a thorough solid-state characterization is a critical aspect of pharmaceutical research and development. researchgate.net A combination of analytical techniques is used to build a comprehensive understanding of the material's solid form. researchgate.netsemanticscholar.org

Table 4: Techniques for Solid-State Characterization

| Technique | Information Provided | Application for this compound |

|---|---|---|

| Powder X-ray Diffraction (PXRD) | Provides information about the long-range crystalline order. Each crystalline form (polymorph) has a unique diffraction pattern. researchgate.net | Identification of the crystalline form; detection of polymorphism and determination of crystallinity. |

| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events like melting, crystallization, and glass transitions. researchgate.netbrjac.com.br | Determination of melting point and purity; study of polymorphism by identifying different melting endotherms. |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. | Assessment of thermal stability and decomposition profile; quantification of residual solvents or water. |

| Fourier-Transform Infrared (FTIR) & Raman Spectroscopy | Vibrational spectroscopy techniques that provide information about the functional groups present in a molecule and their chemical environment. brjac.com.brnih.gov | Confirmation of molecular structure in the solid state; identification of different polymorphic forms through shifts in vibrational bands. |

| Microscopy (e.g., Scanning Electron Microscopy - SEM) | Provides high-resolution images of the surface morphology and particle characteristics. researchgate.net | Characterization of crystal habit, particle size, and shape distribution. |

These techniques collectively provide a detailed picture of the solid-state nature of this compound, which is essential for controlling the quality and performance of the final product.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal properties of a material. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in identifying and characterizing phase transitions such as melting, crystallization, and solid-solid transitions, which are indicative of the compound's purity and polymorphic form.

In a typical DSC analysis of a crystalline compound like this compound, the sample would be heated at a constant rate, and the heat flow would be monitored. The resulting graph, known as a DSC thermogram, would display peaks corresponding to thermal events. An endothermic peak, for instance, typically signifies melting, where the compound absorbs energy to transition from a solid to a liquid state. The temperature at the peak of this event is the melting point (T_m), and the area under the peak corresponds to the enthalpy of fusion (ΔH_f).

The presence of multiple melting peaks or other thermal events before melting could suggest the existence of different polymorphic forms or the presence of impurities. Each polymorph of a compound generally possesses a unique crystal lattice arrangement, leading to distinct melting points and enthalpies of fusion.

Illustrative Data for Phase Transition Analysis:

Below is a hypothetical data table illustrating the kind of information that would be obtained from a DSC analysis of two different polymorphic forms of a compound.

| Polymorphic Form | Melting Point (T_m) | Enthalpy of Fusion (ΔH_f) | Notes |

| Form I | 155.2 °C | 35.8 J/g | Sharp endothermic peak observed. |

| Form II | 148.5 °C | 28.1 J/g | A lower melting point suggests a different, potentially less stable, crystalline form. |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Powder X-ray Diffraction (PXRD) for Bulk Polymorph Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline structure of a solid material. It is a fundamental tool for identifying the specific polymorphic form of a compound in its bulk state. When a beam of X-rays is directed at a crystalline sample, the X-rays are diffracted by the crystal lattice planes, producing a unique diffraction pattern.

This pattern is a fingerprint of the crystalline solid's atomic arrangement. It is plotted as diffracted intensity versus the diffraction angle, 2θ (two-theta). Each crystalline form of a substance will produce a distinct PXRD pattern, characterized by a unique set of peak positions (2θ values) and relative intensities. Therefore, PXRD is an indispensable method for polymorph screening, identification, and quality control of crystalline materials.

For this compound, a PXRD analysis would involve irradiating a powdered sample with X-rays and recording the resulting diffraction pattern. The presence of different peak patterns between batches would indicate polymorphic differences, which could have significant implications for the compound's physical and chemical properties.

Illustrative Data for Polymorph Identification:

The following is a hypothetical data table showing characteristic PXRD peaks for two distinct polymorphic forms of a substance.

| Polymorphic Form | Characteristic 2θ Peaks (°) | Relative Intensity (%) |

| Form A | 8.5, 12.3, 17.8, 21.5, 25.1 | 100, 85, 92, 78, 65 |

| Form B | 9.2, 11.8, 16.5, 22.3, 24.8 | 95, 100, 88, 75, 82 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Strategies

The synthesis of N-aryl amides, including N-(4-methoxyphenyl)cyclohexanecarboxamide, is a cornerstone of medicinal chemistry. nih.govorganic-chemistry.org Future research will likely focus on developing more efficient, sustainable, and scalable synthetic methodologies beyond traditional amidation techniques. nih.gov

Advanced catalytic systems are a key area of development. While conventional methods often rely on coupling agents, newer approaches utilize catalysts to facilitate direct amidation, reducing waste and simplifying purification. nih.govjocpr.com For instance, the use of boronic acid derivatives and transition metal catalysts, such as those based on palladium or nickel, has shown promise in forming amide bonds under milder conditions. mdpi.com A novel copper(I) iodide-catalyzed approach for synthesizing N-aryl amides from arenediazonium salts and primary amides presents an economical and environmentally safer alternative to methods requiring toxic acid chlorides or expensive catalysts. organic-chemistry.org

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. Methodologies like ionic liquid-catalyzed direct amidation, which can avoid traditional coupling reagents and organic solvents, are gaining traction. plos.org Biocatalysis, employing enzymes like lipases or engineered amide bond synthetases, offers a highly selective and environmentally benign route to amide synthesis. researchgate.netspringernature.comnih.gov These enzymatic methods can operate under mild conditions and offer high chemo- and stereoselectivity. researchgate.netnih.gov

Flow chemistry represents another significant frontier. polimi.it This technology enables reactions in continuous-flow mode, offering advantages in scalability, safety, and process control compared to traditional batch processing. polimi.itthieme-connect.demdpi.com The integration of flow synthesis can accelerate the production of active pharmaceutical ingredients and facilitate the rapid generation of compound libraries for structure-activity relationship (SAR) studies. polimi.itallfordrugs.com A scalable, two-step synthesis for a structurally related bisaryl-substituted pyrimidine (B1678525) was developed, highlighting a shift away from methods requiring extensive chromatographic purification, which is more suitable for large-scale production. sci-hub.se

Interactive Data Table: Comparison of Synthetic Approaches for N-Aryl Amides

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Catalytic Amidation (e.g., Boron, Pd, Ni, Cu-based) | Direct formation of amide bond from carboxylic acids/esters and amines. | Reduced waste, milder reaction conditions, avoidance of stoichiometric activating agents. | organic-chemistry.orgmdpi.com |

| Biocatalysis (e.g., Lipases, Amide Synthetases) | Enzyme-mediated amide bond formation. | High selectivity, mild conditions, environmentally friendly, potential for chiral synthesis. | researchgate.netspringernature.comunito.it |

| Flow Chemistry | Continuous reaction processing in microreactors. | Enhanced safety, scalability, process control, and potential for multi-step automated synthesis. | polimi.itthieme-connect.demdpi.com |

| Green Chemistry Approaches (e.g., Ionic Liquids) | Use of environmentally benign solvents and catalysts. | Reduced environmental impact, improved atom economy. | plos.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govbaylorsynthesisdrugleadlab.com These computational tools can analyze vast datasets to predict the biological activity, physicochemical properties, and potential toxicity of novel molecules, thereby streamlining the design process for compounds like this compound. nih.govbaylorsynthesisdrugleadlab.comnih.gov

De novo drug design, powered by AI models such as variational autoencoders and generative adversarial networks, can create novel molecular structures with desired properties without relying on existing templates. baylorsynthesisdrugleadlab.com For this compound, this could lead to the generation of derivatives with enhanced potency or improved pharmacokinetic profiles.

Machine learning models, particularly those based on algorithms like Random Forest and Support Vector Machines, are adept at building Quantitative Structure-Activity Relationship (QSAR) models. plos.orgresearchgate.net By training on existing data for carboxamide derivatives, these models can predict the bioactivity of new analogs, helping to prioritize which compounds to synthesize and test. plos.orgnih.govbiorxiv.org This predictive capability significantly reduces the time and cost associated with high-throughput screening. baylorsynthesisdrugleadlab.comresearchgate.net ML models can also predict reaction yields, further optimizing the synthetic process for new derivatives. acs.org

Furthermore, AI can assist in predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates. nih.gov For instance, a study on the related compound N-(4-methoxyphenyl)pentanamide used in silico tools to predict its ability to cross the blood-brain barrier and its potential as a cytochrome P450 inhibitor. nih.gov Applying similar predictive models to this compound can help in early-stage identification of potential liabilities.

Interactive Data Table: AI and Machine Learning Tools in Drug Discovery

| AI/ML Application | Description | Relevance to this compound Research | References |

|---|---|---|---|

| De Novo Design | Generates novel molecular structures with desired properties. | Creation of new analogs with potentially improved efficacy and safety. | baylorsynthesisdrugleadlab.com |

| QSAR Modeling | Predicts biological activity based on chemical structure. | Prioritization of synthetic targets and efficient exploration of chemical space. | plos.orgresearchgate.net |

| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles. | Early identification of potential development issues, guiding molecular optimization. | nih.govnih.gov |

| Reaction Yield Prediction | Predicts the outcome of chemical reactions. | Optimization of synthetic routes for novel derivatives. | acs.org |

Exploration of Novel Mechanistic Targets for Compound Action

Understanding the precise molecular targets of this compound is crucial for its development as a therapeutic agent. Research into structurally similar compounds provides initial clues. For example, N-(4-methoxyphenyl)pentanamide, a simplified analog of albendazole, is thought to exert its anthelmintic effect by binding to tubulin, thereby disrupting microtubule formation in parasites. nih.gov This suggests that tubulin could be a primary target for this compound as well, warranting further investigation through binding assays and structural biology studies.

However, it is essential to explore other potential mechanisms of action. The N-aryl amide scaffold is present in a wide range of biologically active molecules, and these compounds are known to interact with diverse targets. nih.govresearchgate.netnih.gov For example, different amide-based compounds have been identified as antagonists of NMDA receptors or inhibitors of transcription factors. researchgate.netnih.gov

In silico target fishing is an emerging computational approach to identify potential protein targets for a given small molecule. nih.gov By comparing the structure of this compound against databases of known ligands and their targets, researchers can generate hypotheses about its mechanism of action that can then be validated experimentally. nih.gov Metabolic modeling can also predict essential genes and pathways in pathogens or cancer cells that could be targeted by new drugs. nih.gov

Furthermore, investigating the effects of N-substitution on the activation mechanisms of related compounds can provide valuable insights. nih.gov The chemical modifications on the N-aryl ring or the cyclohexyl group of this compound could significantly alter its target specificity and biological activity. A comprehensive approach, combining computational predictions with experimental validation through biochemical and cell-based assays, will be key to fully elucidating the compound's molecular targets and unlocking its therapeutic potential. rsc.orgnih.gov

Interdisciplinary Research Collaborations

The complexity of modern drug discovery necessitates a collaborative approach, integrating expertise from multiple scientific disciplines. nih.govnih.govmdpi.com The future development of this compound will be significantly enhanced by fostering collaborations between chemists, biologists, computational scientists, and pharmacologists. nih.govnih.gov

Such collaborations are essential at every stage of the research pipeline. Organic and medicinal chemists can focus on the design and synthesis of new analogs, employing the advanced strategies discussed previously. nih.govnih.gov In parallel, molecular and cell biologists can perform the biological evaluation of these compounds, assessing their efficacy and elucidating their mechanisms of action. nih.gov

Computational chemists and bioinformaticians play a crucial role in integrating AI and ML tools for de novo design, virtual screening, and property prediction, thereby guiding the synthetic efforts. mdpi.comnih.gov Pharmacologists are needed to evaluate the in vivo efficacy, pharmacokinetics, and safety of promising lead compounds.

Institutions that foster such an interdisciplinary environment, often through dedicated centers for drug discovery, are better equipped to translate basic scientific findings into tangible therapeutic candidates. baylorsynthesisdrugleadlab.com These collaborations can accelerate the research process, from hit identification to preclinical development, by creating a synergistic feedback loop where experimental results inform computational models and vice versa. nih.govyoutube.comyoutube.com The development of bioactive small molecules for diseases ranging from cancer to viral infections has been shown to benefit immensely from such translational research projects. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-methoxyphenyl)cyclohexanecarboxamide and its derivatives?

- Methodological Answer :

- Acyl Chloride Route : Cyclohexanecarboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂] in the presence of catalytic DMF. The acyl chloride is then reacted with 4-methoxyaniline under anhydrous conditions (e.g., benzene or dichloromethane) to yield the carboxamide .

- Stereoselective Synthesis : For stereoisomers like (1S,2R,5S)-configured derivatives, chiral starting materials or resolution techniques (e.g., chiral HPLC) are employed. Evidence from the synthesis of ent-AR-15512 demonstrates the use of oxalyl chloride for acyl chloride formation, followed by coupling with 4-methoxyphenylamine .

- Purity Control : Final products are typically purified via column chromatography (hexane/ethyl acetate gradients) and characterized by ¹H/¹³C NMR and HPLC (≥99% purity) .

Q. How is the purity of N-(4-methoxyphenyl)cyclohexanecarboxamide assessed in research settings?

- Methodological Answer :

- HPLC Analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is standard for quantifying purity (≥99%) and identifying impurities .

- Spectroscopic Techniques : ¹H NMR (e.g., δ 3.78 ppm for methoxy protons) and ¹³C NMR (e.g., δ 174.2 ppm for the carbonyl group) confirm structural integrity and stereochemistry .

- Elemental Analysis : Combustion analysis validates C, H, N, and O content within ±0.4% of theoretical values .

Q. What safety protocols are essential when handling N-(4-methoxyphenyl)cyclohexanecarboxamide?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to volatile reagents (e.g., thionyl chloride) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Safety Data Sheets (SDS) for WS-12 (a derivative) recommend avoiding inhalation and direct exposure .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of N-(4-methoxyphenyl)cyclohexanecarboxamide derivatives?

- Methodological Answer :

- TRPM8 Receptor Binding : The (1R*,2S*,5R*) configuration of WS-12 (a TRPM8 agonist) exhibits higher affinity due to optimal spatial alignment with the receptor’s hydrophobic pocket, as shown in cooling-agent studies .

- Enantiomer Comparison : Synthesis of (1S,2R,5S)-ent-AR-15512 revealed reduced receptor activation compared to the (1R,2S,5R) isomer, highlighting stereochemical specificity in biological targeting .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding energies and conformational stability of stereoisomers .